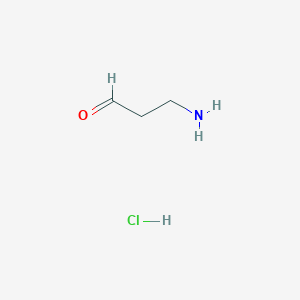

3-Aminopropanal hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H8ClNO |

|---|---|

Molecular Weight |

109.55 g/mol |

IUPAC Name |

3-aminopropanal;hydrochloride |

InChI |

InChI=1S/C3H7NO.ClH/c4-2-1-3-5;/h3H,1-2,4H2;1H |

InChI Key |

FBRKYOBWJQXNNP-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C=O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Aminopropanal Hydrochloride

Chemical Synthesis Pathways of 3-Aminopropanal (B1211446)

The inherent reactivity of 3-aminopropanal necessitates synthetic strategies that often involve the use of protected precursors to ensure stability and improve yields.

Hydrolytic Approaches (e.g., from 3-aminopropanal diethyl acetal)

A prevalent and effective method for preparing 3-aminopropanal is through the acid-catalyzed hydrolysis of its diethyl acetal (B89532) precursor, 3-aminopropanal diethyl acetal. nih.gov This approach is favored because the acetal form is significantly more stable, facilitating easier handling, storage, and transportation while minimizing premature reactions.

The synthesis proceeds by treating 3-aminopropanal diethyl acetal with a strong acid, such as hydrochloric acid (HCl). nih.govnih.gov For instance, a solution of the acetal (145 mM) in 1.5 M HCl is allowed to react for several hours at room temperature. nih.gov This process cleaves the acetal group, yielding the desired aldehyde.

Following hydrolysis, purification is typically achieved using cation exchange chromatography. nih.govnih.gov The reaction mixture is applied to a resin like Dowex-50 (H+ form), and the product is eluted using a step gradient of HCl. nih.govnih.gov Fractions containing the aldehyde are identified, often using a colorimetric assay, and then concentrated. nih.govnih.gov

Table 1: Key Parameters for Hydrolytic Synthesis of 3-Aminopropanal

| Parameter | Value/Description | Source |

| Precursor | 3-aminopropanal diethyl acetal | nih.gov |

| Reagent | 1.5 M Hydrochloric Acid (HCl) | nih.gov |

| Reaction Time | 5 hours | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Purification | Cation exchange chromatography (Dowex-50, H+ form) | nih.govnih.gov |

| Elution | Step gradient of HCl (0–3 M) | nih.govnih.gov |

Alternative Chemical Synthetic Routes

While the hydrolytic approach is common, other chemical pathways to 3-aminopropanal have been explored. One such method involves the direct oxidation of propylamine. This process, however, can be associated with lower yields and safety concerns due to the use of gaseous oxidants. Another reported route involves the reaction of ethylene (B1197577) cyanohydrin with hydrogen in the presence of ammonia (B1221849). google.comgoogle.com

Enzymatic and Biocatalytic Approaches to Aminopropanal Analogs (e.g., N-Cbz-3-aminopropanal)

Biocatalysis offers a powerful and selective alternative for synthesizing derivatives of 3-aminopropanal, often with high stereoselectivity. rsc.org Enzymes like aldolases and oxidases have been successfully employed in these synthetic schemes. figshare.comuab.cat

A notable example is the synthesis of N-Cbz-3-aminopropanal, a key intermediate for producing bioactive compounds like D-fagomine. figshare.comtandfonline.com This synthesis can be achieved through the oxidation of N-Cbz-3-aminopropanol catalyzed by the enzyme chloroperoxidase (CPO). uab.cat The reaction kinetics and stability of the enzyme are influenced by factors such as the choice of peroxide (H₂O₂ or tert-butyl hydroperoxide) and the reaction medium. uab.cat

Furthermore, D-fructose-6-phosphate aldolase (B8822740) (FSA) has been utilized to catalyze the aldol (B89426) addition of dihydroxyacetone (DHA) to N-Cbz-3-aminopropanal. figshare.comtandfonline.com This chemo-enzymatic approach simplifies the synthesis of iminosugars and their derivatives. figshare.com Research has focused on engineering FSA variants to improve stability and activity for these specific substrates. tandfonline.com

Table 2: Enzymatic Synthesis of N-Cbz-3-aminopropanal

| Enzyme | Substrate | Product | Key Finding | Source |

| Chloroperoxidase (CPO) | N-Cbz-3-aminopropanol | N-Cbz-3-aminopropanal | Enzyme activity and stability are modulated by the peroxide used. | uab.cat |

| D-fructose-6-phosphate aldolase (FSA) | Dihydroxyacetone (DHA) and N-Cbz-3-aminopropanal | Aldol adduct precursor to D-fagomine | FSA variants can be engineered for improved stability and catalytic efficiency. | figshare.comtandfonline.com |

Derivatization Strategies for Research Applications

The high reactivity of the aldehyde group in 3-aminopropanal makes it prone to reactions with biological molecules, but this reactivity can also be harnessed for analytical purposes through derivatization. pnas.orgmdpi.com

Formation of Stable Adducts for Characterization (e.g., 2,4-dinitrophenylhydrazine (B122626) derivatives)

To facilitate detection and quantification, particularly in complex biological samples, 3-aminopropanal is often converted into a more stable derivative. nih.gov A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH). nih.govnih.gov

The reaction involves refluxing an aqueous solution of 3-aminopropanal with DNPH in an acidic ethanol (B145695) solution. nih.gov This reaction produces a 3-aminopropionaldehyde-2,4-dinitrophenylhydrazone derivative, which precipitates and can be collected. nih.gov The structure of this adduct can be confirmed using techniques like ¹H-NMR spectroscopy, which reveals the presence of syn and anti isomers. nih.govresearchgate.net The resulting stable, colored, and often fluorescent derivatives are amenable to analysis by High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors. nih.govmdpi.comnih.gov This method has been successfully used to detect and quantify 3-aminopropanal in brain tissue homogenates. nih.gov

Synthesis of N-Protected or Modified 3-Aminopropanal Derivatives

Protecting the amino group of 3-aminopropanal is a common strategy to control its reactivity during multi-step syntheses. uab.catcymitquimica.com The carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc) groups are frequently used N-protecting groups. uab.catcymitquimica.com

N-Cbz-3-aminopropanal is synthesized via the oxidation of N-Cbz-3-aminopropanol. uab.cat Similarly, N-Boc-3-aminopropanol serves as a precursor for various synthetic applications, including the preparation of fagomine (B1671860) and isoquinoline (B145761) derivatives. cymitquimica.com These N-protected derivatives are crucial building blocks in organic synthesis, allowing for the selective modification of other parts of the molecule without interference from the reactive amino group. oup.com

Another derivatization strategy involves reaction with dansyl chloride, which yields a fluorescent adduct suitable for sensitive detection by liquid chromatography with fluorescence detection. nih.gov This approach has been applied to analyze related compounds like 3-aminopropionamide. nih.gov Additionally, reaction with thiol-containing agents like N-2-mercaptopropionylglycine (N-2-MPG) can form stable thioacetal adducts, a reaction that has been explored to neutralize the cytotoxicity of 3-aminopropanal. pnas.org

Reactivity and Mechanistic Investigations of 3 Aminopropanal Hydrochloride

Covalent Adduct Formation with Biological Macromolecules

3-Aminopropanal (B1211446) is a reactive aldehyde capable of forming covalent bonds with biological macromolecules, thereby altering their structure and function. pnas.orgrupress.org This reactivity is a key aspect of its biological effects.

Binding to Amino Groups on Proteins

The aldehyde functional group of 3-aminopropanal can react with amino groups present on proteins. pnas.orgrupress.org This interaction is typically reversible. pnas.org The formation of these adducts can disrupt the normal function of proteins.

Binding to Sulfhydryl Groups on Proteins

3-Aminopropanal also readily binds to sulfhydryl (-SH) groups found in proteins. pnas.orgrupress.org This reaction is considered irreversible and contributes to the compound's cytotoxic effects by forming stable adducts that can lead to protein damage. pnas.org

Reactions with Exogenous Reactive Intermediates

Interactions with Criegee Intermediates: Experimental Studies

Experimental studies have investigated the reactions of Criegee intermediates with 3-aminopropanol, a related compound. These studies provide insights into the atmospheric reactivity of such compounds. The experimental rate coefficients for the reaction of 3-aminopropanol with different Criegee intermediates at 298 K are presented in the table below. nih.govacs.org

| Criegee Intermediate | Chemical Formula | Experimental Rate Coefficient (cm³ s⁻¹) |

| Acetone Oxide | (CH₃)₂COO | (1.52 ± 0.08) x 10⁻¹¹ |

| Methyl Vinyl Ketone Oxide | CH₂CHC(CH₃)OO | (1.44 ± 0.22) x 10⁻¹³ |

| syn-Acetaldehyde Oxide | syn-CH₃CHOO | (1.24 ± 0.13) x 10⁻¹¹ |

Data sourced from The Journal of Physical Chemistry A. nih.govacs.org

The data shows that the structure of the Criegee intermediate significantly influences the reaction rate. For instance, methyl substitution at the anti-position has little effect on reactivity, while vinyl substitution leads to a drastic decrease in the reaction rate. nih.govacs.org

Interactions with Criegee Intermediates: Theoretical Studies

Theoretical calculations have been employed to understand the substituent effects in the reactions between Criegee intermediates and 3-aminopropanol. nih.govacs.org These studies, using methods like CCSD(T)-F12, have successfully reproduced the experimentally observed decrease in the rate coefficient caused by vinyl substitution. nih.govacs.org

The activation strain model suggests that the interaction between Criegee intermediates and 3-aminopropanol is weaker with vinyl substitution. nih.govacs.org This has been attributed to the delocalization of the lowest unoccupied molecular orbital (LUMO) for the vinyl-substituted Criegee intermediates. nih.govacs.org Furthermore, theoretical methods like B2PLYP-D3BJ/aug-cc-pVTZ have been shown to reproduce the reaction barrier energies with good accuracy, making them promising for predicting the reactivity of larger Criegee intermediates. nih.govacs.org

General Organic Reactions of the Aldehyde and Amine Functionalities

3-Aminopropanal possesses both a primary amine and an aldehyde functional group, which dictates its chemical reactivity. solubilityofthings.com

The aldehyde group makes the compound susceptible to nucleophilic attack and allows it to participate in reactions such as aldol (B89426) condensations. It can be oxidized to form β-alanine. hmdb.ca

The primary amine group confers basic properties to the molecule, allowing it to act as a Brønsted base and accept a proton. ebi.ac.uk This basicity is also responsible for its classification as a lysosomotropic agent, as it can accumulate in acidic cellular compartments like lysosomes. nih.gov

The bifunctional nature of 3-aminopropanal allows it to undergo reactions characteristic of both aldehydes and amines. For instance, it can react with thiol-containing compounds like N-(2-mercaptopropionyl)glycine to form a stable thioacetal adduct, a reaction that neutralizes its cytotoxicity. pnas.orgebi.ac.uknih.gov

Acylation Reactions

Acylation is a fundamental reaction involving the introduction of an acyl group (R-C=O) into a molecule. In the case of 3-aminopropanal hydrochloride, the primary amino group is the principal site of acylation.

The general mechanism for the N-acylation of 3-aminopropanal involves the nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent, such as an acyl chloride or an anhydride (B1165640). The presence of the hydrochloride salt means the amino group is protonated. Therefore, a base is typically required to deprotonate the ammonium (B1175870) ion, generating the free amine which is the active nucleophile.

Table 1: General N-Acylation of 3-Aminopropanal

| Reactant | Acylating Agent | Conditions | Product |

|---|---|---|---|

| 3-Aminopropanal | Acyl Chloride (R-COCl) | Base (e.g., triethylamine, pyridine) | N-acyl-3-aminopropanal |

Note: This table represents a generalized reaction scheme.

Detailed research has explored the chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic conditions. nih.gov While 3-aminopropanal is not a hydroxyamino acid, the principles of controlling reactivity between amino and other functional groups are relevant. For instance, in acidic media like trifluoroacetic acid (CF₃COOH), the amine functionality is protonated, which deactivates it towards acylation. nih.gov This strategy is often employed to selectively acylate hydroxyl groups in the presence of amines. However, for N-acylation of 3-aminopropanal, basic or neutral conditions are preferred to ensure the availability of the lone pair of electrons on the nitrogen atom.

The choice of solvent and base is crucial to avoid side reactions, such as polymerization or condensation involving the aldehyde group. Anhydrous solvents are often necessary when using highly reactive acylating agents like acyl chlorides to prevent their hydrolysis. researchgate.net

Condensation Reactions

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.org The aldehyde functional group of 3-aminopropanal readily participates in condensation reactions with various nucleophiles.

A notable example is the reaction with hydrazines to form hydrazones. For instance, 3-aminopropanal reacts with 2,4-dinitrophenylhydrazine (B122626) to yield the corresponding 2,4-dinitrophenylhydrazone. nih.gov This reaction is often used for the detection and characterization of aldehydes and ketones. The reaction proceeds via nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration. nih.gov

Table 2: Condensation Reaction of 3-Aminopropanal with 2,4-Dinitrophenylhydrazine

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

Source: Adapted from research on the identification of enzymatically formed 3-aminopropanal. nih.gov

The resulting hydrazone can exist as syn and anti isomers, which can sometimes be separated and characterized using techniques like NMR spectroscopy and HPLC. nih.gov Another example of a condensation reaction is the formation of a Schiff base (or imine) through the reaction of the aldehyde group with a primary amine. This reaction is reversible and is a key step in various biological and synthetic processes.

Thioacetal Adduct Formation (e.g., with N-2-mercaptopropionylglycine)

The carbonyl group of 3-aminopropanal is susceptible to nucleophilic attack by thiols. This reactivity has been exploited in the context of neutralizing the cytotoxic effects of 3-aminopropanal. nih.govpnas.org N-2-mercaptopropionylglycine (also known as Tiopronin) is a thiol-containing compound that reacts with 3-aminopropanal to form a stable and non-toxic thioacetal adduct. nih.govpnas.orgresearchgate.net

The reaction involves the carbonyl function of 3-aminopropanal and the thiol group of N-2-mercaptopropionylglycine. nih.govpnas.org The formation of this thioacetal adduct has been confirmed by electrospray ionization mass spectroscopy. nih.govpnas.org This reaction is significant because it represents a mechanism for the detoxification of 3-aminopropanal. researchgate.net

Table 3: Thioacetal Formation between 3-Aminopropanal and N-2-mercaptopropionylglycine

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Source: Based on studies on the neuroprotective effects of N-2-mercaptopropionylglycine. nih.govpnas.org

The effectiveness of this neutralization has been demonstrated in vitro, where N-2-mercaptopropionylglycine was shown to inhibit the cytotoxicity of 3-aminopropanal. pnas.org The study of sulfhydryl compounds revealed that those with -SH groups on primary carbon atoms were particularly effective in neutralizing 3-aminopropanal. pnas.org This highlights the structural specificity of the reaction.

Enzymatic Formation and Biotransformation Pathways of 3 Aminopropanal

Biosynthesis via Polyamine Oxidation

The primary route for the formation of 3-aminopropanal (B1211446) in biological systems is through the oxidative catabolism of polyamines, such as spermine (B22157) and spermidine (B129725). This process is catalyzed by a class of enzymes known as polyamine oxidases.

Polyamine oxidase (PAO) is a key enzyme responsible for the degradation of polyamines, leading to the production of 3-aminopropanal. nih.gov PAO-mediated oxidation of spermine and spermidine yields 3-aminopropanal along with putrescine. Under normal physiological conditions, PAO activity and the resulting 3-aminopropanal formation are primarily localized within peroxisomes. nih.govpnas.org This compartmentalization is a protective mechanism to prevent the cytotoxic effects of 3-aminopropanal on other cellular components. nih.gov

However, under pathological conditions such as cerebral ischemia, PAO activity is significantly upregulated. nih.govpnas.org This increased enzymatic activity leads to an accumulation of 3-aminopropanal to cytotoxic levels in the brain. nih.govresearchgate.net The release of 3-aminopropanal from the confines of peroxisomes during such events allows it to interact with and damage other cellular structures, contributing to neuronal and glial cell death. nih.govrupress.org The oxidation of polyamines by PAO also produces hydrogen peroxide, though studies suggest that 3-aminopropanal is the more significant contributor to the resulting cytotoxicity. pnas.org

Spermine oxidase (SMO or SMOX) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that specifically catalyzes the oxidation of spermine. nih.govnih.gov This reaction produces spermidine, hydrogen peroxide (H₂O₂), and 3-aminopropanal. nih.govresearchgate.nettandfonline.com Unlike the broader-acting PAO, SMO exhibits a preference for spermine as its substrate. nih.gov

SMO is a highly inducible enzyme, with its expression levels increasing in response to various stimuli and pathological states, including cancer and inflammation. nih.govtandfonline.com The enzyme is found in both the cytoplasm and the nucleus. tandfonline.com The byproducts of the SMO-catalyzed reaction, particularly 3-aminopropanal and H₂O₂, are reactive molecules that can cause cellular damage and are implicated in apoptosis and the etiology of several diseases. nih.govresearchgate.net

The efficiency and substrate preference of polyamine oxidases vary depending on the specific enzyme and its source organism. Kinetic studies have provided insights into these differences. For instance, the yeast polyamine oxidase Fms1 catalyzes the oxidation of both spermine and N¹-acetylspermine. nih.govacs.org

The table below summarizes some of the reported kinetic parameters for different polyamine oxidases.

| Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) |

| Recombinant human SMO | Spermine | 1.63 | 7.6 |

| Recombinant mouse SMO | Spermine | 170 | 4.8 |

| Yeast Fms1 | Spermine | 24.3 (apparent Kd) | 126 (reduction rate) |

| Yeast Fms1 | N¹-acetylspermine | 484 (apparent Kd) | 1410 (reduction rate) |

| Mouse PAO | N¹-acetylspermine | - | - |

Data sourced from multiple studies. nih.govnih.govacs.orgacs.org

These kinetic values highlight the diverse catalytic efficiencies and substrate affinities among polyamine oxidases from different species.

Enzymatic Detoxification and Further Metabolism

To mitigate the potential toxicity of 3-aminopropanal, cells possess enzymatic pathways for its detoxification. A primary route involves its oxidation to a less harmful compound.

The detoxification of 3-aminopropanal is primarily carried out by the enzyme aminopropionaldehyde dehydrogenase (APAL-DH). oup.com This enzyme catalyzes the oxidation of 3-aminopropanal to β-alanine, a non-proteinogenic amino acid that is a precursor for the biosynthesis of coenzyme A. oup.combohrium.comnih.gov This conversion is a crucial step in the catabolism of polyamines and represents a key mechanism for neutralizing the reactive aldehyde group of 3-aminopropanal. mdpi.comhmdb.ca The reaction requires the cofactor NAD⁺ or NADP⁺. oup.comnih.gov

Aminopropionaldehyde dehydrogenases have been purified and characterized from various organisms, revealing some key physicochemical properties. For example, the APAL-DH from Arthrobacter sp. TMP-1 has been studied in detail. oup.comnih.gov

The following table outlines the characteristics of APAL-DH from different bacterial sources.

| Characteristic | Arthrobacter sp. TMP-1 | Pseudomonas sp. |

| Native Molecular Mass (kDa) | ~205 | 213-226 |

| Subunit Molecular Mass (kDa) | ~52 | ~74 |

| Subunit Composition | Tetramer of identical subunits | Trimer |

| Optimal pH | 8.0-8.5 | - |

| Coenzyme preference | NAD⁺ and NADP⁺ | - |

Data compiled from studies on bacterial APAL-DH. oup.comnih.govresearchgate.netoup.com

Regulation of Enzymatic Pathways Involved in 3-Aminopropanal Turnover

The turnover of 3-aminopropanal is intricately regulated through the modulation of the enzymatic pathways responsible for its synthesis and degradation. The intracellular concentrations of polyamines are maintained through a highly regulated metabolic network that includes biosynthesis, catabolism, and transport. mdpi.com

The regulation of 3-aminopropanal formation is largely dependent on the activity of polyamine oxidases. The activity of these enzymes can be significantly upregulated in response to various stimuli. For instance, during cerebral ischemia, there is a marked induction of brain polyamine oxidase activity, leading to an accumulation of 3-aminopropanal. pnas.orgebi.ac.ukrupress.org This upregulation is a critical factor in the pathological consequences of ischemia. rupress.org

The broader polyamine metabolic pathway is subject to fine-tuned regulation at multiple levels, including gene transcription. mdpi.com Key enzymes in polyamine biosynthesis, such as ornithine decarboxylase (ODC), are tightly controlled. nih.gov ODC is considered a rate-limiting enzyme in the biosynthesis of polyamines. jci.org Similarly, spermidine/spermine N¹-acetyltransferase (SSAT) is an inducible enzyme, with its expression influenced by levels of free polyamines, various hormones, and certain drugs. mdpi.com The activity of these biosynthetic enzymes indirectly influences the available substrate pool for the oxidases that produce 3-aminopropanal.

Inhibitors of polyamine oxidase have been shown to effectively block the generation of 3-aminopropanal. nih.gov Compounds like aminoguanidine (B1677879) and chloroquine (B1663885) can attenuate brain polyamine oxidase activity, thereby preventing the production of 3-aminopropanal. nih.govrupress.org This demonstrates a direct mechanism for regulating the levels of this aldehyde.

The detoxification of 3-aminopropanal is also a regulated process. The enzyme 3-aminopropanal dehydrogenase, which converts 3-aminopropanal to the less toxic β-alanine, plays a crucial role in its clearance. ontosight.ai The efficiency of this and other aldehyde dehydrogenases can determine the cellular "aldehyde load" and, consequently, the potential for cytotoxicity. researchgate.net

The table below details the regulatory aspects of the key enzymes in 3-aminopropanal turnover.

Table 2: Regulation of Key Enzymes in 3-Aminopropanal Turnover| Enzyme | Regulatory Mechanism | Inducers/Activators | Inhibitors |

|---|---|---|---|

| Polyamine Oxidase (PAO) | Enzyme Induction | Cerebral Ischemia | Aminoguanidine, Chloroquine |

| Spermine Oxidase (SMO) | Enzyme Induction | Various stimuli | Not specified |

| Spermidine/Spermine N¹-acetyltransferase (SSAT) | Enzyme Induction | Free polyamines, hormones, drugs | Not specified |

| Ornithine Decarboxylase (ODC) | Transcriptional Regulation, Enzyme Inactivation | Growth factors, hormones | Antizyme, DFMO |

| Aldehyde Dehydrogenase (ALDH) | Substrate availability | Not specified | Not specified |

Molecular and Cellular Mechanisms of 3 Aminopropanal Biological Activity

Intracellular Accumulation and Lysosomal Compartmentalization

3-Aminopropanal (B1211446) (3-AP) is a reactive aldehyde that exhibits the characteristics of a weak lysosomotropic base. nih.gov This property facilitates its accumulation within the acidic environment of the cellular vacuolar compartment, specifically lysosomes. nih.govdiva-portal.org Immunohistochemical studies have confirmed the concentration of 3-AP within the lysosomal compartment of cells. nih.gov The sequestration of 3-AP within these organelles is a critical initial step in its cytotoxic mechanism. researchgate.net Both the amino and aldehyde functional groups of 3-AP are essential for its toxicity; the amino group is responsible for its lysosomotropic nature, enabling it to concentrate in lysosomes. nih.gov The prevention of this accumulation, for instance by using the lysosomotropic base ammonia (B1221849) to increase lysosomal pH, has been shown to protect against the cytotoxic effects of 3-AP. nih.gov

Lysosomal Integrity Perturbation and Rupture

The progressive accumulation of 3-aminopropanal within lysosomes ultimately compromises their structural integrity, leading to membrane perturbation and rupture. nih.govnih.govdiva-portal.org This lysosomal breakdown is a pivotal event that precedes the activation of downstream cell death pathways. nih.gov The toxic effects of 3-AP are directly linked to its ability to cause this organellar damage. nih.gov Studies have demonstrated that robust insults with 3-AP can result in significant lysosomal rupture. researchgate.net Conversely, lesser exposures may lead to a more controlled leakage of lysosomal contents. researchgate.net

Induction of Oxidative Stress and Reactive Oxygen Species Generation

Following the rupture of lysosomes induced by 3-aminopropanal, a transient wave of oxidative stress is initiated within the cell. nih.govdiva-portal.org This oxidative stress is a consequence of the release of lysosomal contents, which can have direct or indirect effects on mitochondrial respiration and electron transport. nih.govdiva-portal.org The disruption of mitochondrial function leads to an enhanced formation of reactive oxygen species (ROS). nih.govdiva-portal.org The generation of ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, contributes significantly to the cellular damage caused by 3-AP. mdpi.com This period of oxidative stress is often observed in apoptosis induced by various stimuli, and in the case of 3-AP, it is a direct result of lysosomal destabilization. nih.govdiva-portal.org

Cellular Death Pathways Modulated by 3-Aminopropanal

The cellular demise initiated by 3-aminopropanal can proceed through distinct, yet interconnected, pathways of apoptosis and necrosis. The extent of the initial lysosomal damage appears to be a determining factor in which pathway predominates. nih.gov

Apoptosis Induction (Caspase-Dependent Mechanisms)

Moderate lysosomal damage, leading to a controlled release of lysosomal enzymes, triggers a caspase-dependent apoptotic cascade. nih.govnih.govdiva-portal.org The liberated lysosomal proteases initiate the activation of caspases, a family of cysteine proteases that are central executioners of apoptosis. nih.gov This activation of caspases subsequently leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including nuclear condensation and DNA fragmentation. nih.gov This process of lysosomal rupture clearly precedes caspase activation, indicating its role as an upstream event in the apoptotic pathway induced by 3-AP. nih.gov

Necrotic Cell Death Mechanisms

In contrast to the programmed nature of apoptosis, extensive and severe lysosomal rupture caused by higher concentrations or prolonged exposure to 3-aminopropanal can lead to necrotic cell death. nih.govresearchgate.net Necrosis is characterized by the loss of plasma membrane integrity, cellular swelling, and the uncontrolled release of cellular contents into the extracellular space. cellsignal.comnih.gov This form of cell death is considered a more passive and unregulated process compared to apoptosis and is often associated with overwhelming cellular injury. cellsignal.com The leakage of cellular components during necrosis can provoke an inflammatory response in the surrounding tissue. cellsignal.com

Differential Cellular Susceptibility (e.g., Neuronal vs. Glial Cells)

Research has revealed a differential susceptibility of various cell types within the central nervous system to the toxic effects of 3-aminopropanal. Specifically, glial cells and neuronal cells exhibit distinct responses to 3-AP exposure. nih.govnih.gov In glial cells, 3-AP has been shown to induce apoptosis through a caspase-1 dependent signaling pathway. researchgate.net Conversely, in neurons, 3-AP primarily causes necrotic cell death. researchgate.netnih.gov This differential response underscores the complexity of 3-AP-mediated cytotoxicity and suggests that the intracellular context and machinery of different cell types play a crucial role in determining the ultimate mode of cell death.

Data Tables

Table 1: Summary of 3-Aminopropanal's Cellular Effects

| Cellular Process | Key Findings |

| Intracellular Accumulation | Concentrates in lysosomes due to its lysosomotropic nature. nih.govnih.gov |

| Lysosomal Integrity | Accumulation leads to lysosomal rupture. nih.govdiva-portal.org |

| Oxidative Stress | Lysosomal rupture induces a transient wave of oxidative stress and ROS generation. nih.govdiva-portal.org |

| Apoptosis | Moderate lysosomal leakage initiates caspase-dependent apoptosis. nih.govresearchgate.net |

| Necrosis | Extensive lysosomal rupture results in necrotic cell death. nih.govresearchgate.net |

| Differential Susceptibility | Induces apoptosis in glial cells and necrosis in neurons. researchgate.netnih.gov |

Structural Requirements for Cytotoxic Efficacy: Role of Aldehyde and Amine Functionalities

The cytotoxic activity of 3-aminopropanal is intrinsically linked to its unique bifunctional structure, possessing both a reactive aldehyde group and a protonatable amino group. Research has demonstrated that both of these functional moieties are indispensable for its biological activity. The absence or modification of either group significantly attenuates or abolishes its toxic effects on cells.

The primary role of the amino group is to facilitate the accumulation of 3-aminopropanal within cellular lysosomes. As a weak base, the amino group allows the molecule to act as a lysosomotropic agent. This property enables it to become trapped and concentrated within the acidic environment of lysosomes, which is a critical initiating step in its cytotoxic mechanism. This accumulation ultimately leads to lysosomal membrane rupture, the release of lysosomal enzymes like cathepsins into the cytoplasm, and the subsequent activation of cell death pathways such as apoptosis.

The aldehyde functionality is also crucial for the cytotoxic effects of 3-aminopropanal, although its precise downstream interactions are less defined. It is understood to be essential for subsequent, damaging reactions that occur after the molecule has accumulated in the lysosomes. Aldehydes are known to be reactive electrophiles that can form covalent adducts with cellular nucleophiles such as thiol and amino groups on proteins, potentially leading to enzyme inactivation and cellular dysfunction.

Studies comparing 3-aminopropanal with its structural analogs have provided clear evidence for the necessity of both the aldehyde and, specifically, a free primary amino group. A key example is the comparison with 3-acetamidopropanal (B1240501) (3-AAP), a compound where the amino group is acetylated. Research has shown that 3-acetamidopropanal is non-toxic to cells. This finding underscores that the aldehyde function alone is not sufficient to induce cytotoxicity. The free amino group is required for the initial lysosomal accumulation, which acts as a focusing mechanism to concentrate the reactive aldehyde within a vulnerable organelle.

The critical roles of these two functional groups are summarized in the table below, based on comparative studies of 3-aminopropanal and its N-acetylated analog.

| Compound Name | Chemical Structure | Functional Groups | Cytotoxicity | Role of Functional Groups |

| 3-Aminopropanal | CHO-CH₂-CH₂-NH₂ | Aldehyde, Primary Amine | Yes | Amine: Confers lysosomotropism, enabling accumulation in lysosomes. Aldehyde: Mediates subsequent toxic reactions following lysosomal rupture. |

| 3-Acetamidopropanal | CHO-CH₂-CH₂-NH-CO-CH₃ | Aldehyde, Acetylated Amine | No | The acetylated amine prevents lysosomotropism, thus the molecule cannot accumulate in lysosomes to exert the toxic effects of the aldehyde group. |

Advanced Analytical Methodologies for 3 Aminopropanal Hydrochloride

Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation of 3-aminopropanal (B1211446) hydrochloride from complex matrices. High-Performance Liquid Chromatography (HPLC) is the most prominent technique employed for this purpose.

Developing a robust HPLC method for 3-aminopropanal hydrochloride requires careful optimization of chromatographic conditions to achieve adequate retention, resolution, and peak shape. Since the native molecule lacks a strong chromophore, direct UV detection is challenging, necessitating derivatization or the use of alternative detectors.

A typical reversed-phase HPLC (RP-HPLC) method involves an ODS (C18) column. cuni.czijper.org The mobile phase composition is critical and often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. cuni.czgoogle.com Method validation is performed according to ICH guidelines to ensure reliability. ijper.org Key validation parameters include:

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) greater than 0.999 is typically desired. cuni.cz

Precision: Assessed at levels of repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of less than 2.0% being a common acceptance criterion. cuni.cz

Accuracy: Determined by recovery studies, with recoveries in the range of 99.0% to 101.0% indicating high accuracy. cuni.cz

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

| Parameter | Typical Condition/Value | Source |

| Column | Reversed-phase C18, 5 µm, 150 mm × 4.6 mm | cuni.cz |

| Mobile Phase | Acetonitrile and Ammonium (B1175870) Acetate Buffer | cuni.cz |

| Detection | UV (post-derivatization) or Fluorescence (post-derivatization) | cuni.czgoogle.com |

| Flow Rate | 1.0 mL/min | cuni.czgoogle.com |

| Column Temp. | 30°C | cuni.czgoogle.com |

| Injection Vol. | 10 µL | cuni.cz |

To overcome the poor detectability of 3-aminopropanal, pre-column derivatization is a widely adopted strategy. This involves reacting the analyte with a labeling agent to form a derivative with strong UV absorbance or fluorescence, significantly enhancing sensitivity. thermofisher.com

Fluorescamine (B152294): This reagent reacts specifically with primary amines, like the one in 3-aminopropanal, to form highly fluorescent pyrrolinone products. creative-proteomics.comnih.gov The reaction is rapid and occurs under mild, basic conditions (e.g., borate (B1201080) buffer). cuni.cznih.gov The resulting derivative can be detected with high sensitivity using a fluorescence detector, typically with an excitation wavelength of around 390 nm and an emission wavelength of approximately 475-485 nm. cuni.czcreative-proteomics.comnih.gov

2,4-Dinitrophenylhydrazine (B122626) (DNPH): DNPH is a classic derivatizing agent for aldehydes and ketones. sci-hub.stnih.gov It reacts with the aldehyde group of 3-aminopropanal in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. sci-hub.stjst.go.jp This derivative possesses a strong chromophore, allowing for sensitive detection by HPLC with a UV-Vis detector at approximately 360 nm. hitachi-hightech.com This method is one of the most common for analyzing carbonyl compounds. nih.govjst.go.jp

Boc Anhydride (B1165640) (Di-tert-butyl dicarbonate): The amino group of 3-aminopropanal can be protected using Boc anhydride to form a tert-butoxycarbonyl (Boc) derivative. mychemblog.comorganic-chemistry.orgmasterorganicchemistry.com This reaction is typically carried out in the presence of a base. organic-chemistry.org The resulting N-Boc-3-aminopropanal derivative can be analyzed by RP-HPLC with UV detection, often at a low wavelength such as 210 nm. google.com This approach is advantageous as it improves the chromatographic properties of the analyte while introducing a detectable moiety. google.com

| Derivatization Reagent | Target Functional Group | Detection Method | Key Advantages |

| Fluorescamine | Primary Amine | Fluorescence | High sensitivity and specificity for primary amines. cuni.czcreative-proteomics.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde | UV-Vis | Well-established, robust method for carbonyls. sci-hub.sthitachi-hightech.com |

| Boc Anhydride | Primary Amine | UV | Improves chromatographic behavior; stable derivative. masterorganicchemistry.comgoogle.com |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

NMR spectroscopy provides detailed information about the molecular structure. For this compound, both ¹H NMR and ¹³C NMR spectra are informative.

¹H NMR: The proton NMR spectrum of 3-aminopropanal would be expected to show distinct signals for the different protons in the molecule. A predicted spectrum in D₂O suggests a triplet for the aldehydic proton (CHO), a triplet for the methylene (B1212753) group adjacent to the amino group (CH₂-N), another triplet for the methylene group adjacent to the aldehyde (CH₂-CHO), and a multiplet for the central methylene group. hmdb.ca The exact chemical shifts and coupling patterns would confirm the connectivity of the carbon skeleton.

¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms in the propanal backbone: one for the carbonyl carbon of the aldehyde, and two for the aliphatic methylene carbons. Spectral data for the related compound 3-aminopropanol shows signals for the two methylene carbons attached to the functional groups and the central methylene carbon, providing a reference for interpreting the spectrum of 3-aminopropanal. guidechem.com

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 3-aminopropanal. It is often coupled with a chromatographic system (LC-MS) for enhanced specificity.

When analyzed by electron ionization (EI), the molecule would undergo fragmentation, producing a characteristic pattern. The molecular ion peak (M⁺) would confirm the molecular weight. Analysis of the related compound 3-aminopropanol shows a characteristic mass spectrum that can be used for identification. nist.gov In LC-MS applications using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, providing accurate mass information. sci-hub.st Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding specific product ions that are highly characteristic of the molecule's structure, which is invaluable for quantitative analysis in complex samples. nih.gov

Quantitative Determination and Detection Limits

The quantitative analysis of this compound relies on the validated methods described above. The choice of method often depends on the required sensitivity and the sample matrix. HPLC coupled with fluorescence or mass spectrometric detection typically provides the lowest detection limits. researchgate.net

For instance, a validated HPLC method for the related compound 3-aminopropanol using pre-column derivatization with fluorescamine and fluorescence detection demonstrated excellent sensitivity. cuni.cz The reported limits for this method were:

Limit of Detection (LOD): 0.183 µg/mL

Limit of Quantitation (LOQ): 0.609 µg/mL

These values highlight the sensitivity that can be achieved with derivatization-based HPLC approaches, making them suitable for trace-level determination of compounds like this compound. cuni.czresearchgate.net

| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) |

| HPLC with Fluorescence Detection (post-derivatization) | 0.183 µg/mL | 0.609 µg/mL |

| HPLC-MS/MS | Potentially lower (sub-µg/mL) | Potentially lower (sub-µg/mL) |

Theoretical and Computational Studies on 3 Aminopropanal Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the three-dimensional structure of molecules and understanding their inherent reactivity.

Molecular Structure and Conformational Analysis

The structure of 3-aminopropanal (B1211446) is characterized by a flexible three-carbon chain with two functional groups: an amino group (-NH₂) and an aldehyde group (-CHO). Rotation around the C-C single bonds gives rise to various conformers with different energies. In the case of 3-aminopropanal hydrochloride, the amino group is protonated to form an aminium group (-NH₃⁺), which significantly influences its conformational preferences.

While the neutral form of the analogous molecule, 3-aminopropanol, is stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the amino group (O-H···N), this interaction is absent in this compound. The protonated -NH₃⁺ group can only act as a hydrogen bond donor, not an acceptor. Therefore, the conformational landscape is primarily governed by steric hindrance and electrostatic interactions rather than intramolecular hydrogen bonding.

Computational studies on 3-aminopropanol have identified several stable conformers, with the most stable forms being those that allow for the formation of the intramolecular hydrogen bond. DFT calculations, for instance using the B3LYP functional, and ab initio methods like Møller-Plesset perturbation theory (MP2), are used to optimize the geometry of each possible conformer and calculate their relative energies to identify the most stable structures.

Table 7.1: Calculated Relative Energies of 3-Aminopropanol Conformers This table is based on data for 3-aminopropanol as a model, as specific data for this compound is not available.

| Conformer | Dihedral Angles (O-C-C-N) | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| gauche-gauche | ~60°, ~60° | 0.00 | Strong O-H···N Intramolecular H-bond |

| trans-gauche | ~180°, ~60° | 5.21 | Weaker O-H···N Intramolecular H-bond |

| trans-trans | ~180°, ~180° | 14.50 | No Intramolecular H-bond |

Reactivity Descriptors

Quantum chemical calculations can also predict the chemical reactivity of a molecule through various descriptors derived from the electronic structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It reveals the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the region around the carbonyl carbon of the aldehyde group would exhibit a strong positive potential, marking it as the primary site for nucleophilic attack.

Reaction Mechanism Elucidation using Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs reaction mechanisms. MEDT provides powerful insights into reaction pathways through the topological analysis of the electron localization function (ELF) and analysis of the Global Electron Density Transfer (GEDT) at transition states.

While no specific MEDT studies on this compound have been reported, the theory can be applied to understand its characteristic reactions, such as the formation of imines (Schiff bases) via reaction with a primary amine. This reaction involves two key steps: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration.

An MEDT analysis of this process would involve:

ELF Analysis of Reactants: A topological analysis of the ELF for 3-aminopropanal and the reacting amine would characterize the electronic structure, identifying the valence basin populations associated with lone pairs and bonding regions.

Bonding Evolution Theory (BET): By analyzing the changes in the topology of the ELF along the reaction coordinate, BET can precisely determine the sequence of bond formation and breaking. For the nucleophilic attack, it would show the depopulation of the nitrogen lone pair basin of the amine and the formation of a new C-N single bond.

Transition State Analysis: The nature of the transition states (TSs) would be analyzed. The GEDT value at the TS indicates the polar nature of the reaction. A high GEDT value suggests a highly polar process, where significant electron density is transferred from the nucleophile (amine) to the electrophile (aldehyde). This analysis helps to rationalize the activation energies and understand the electronic demands of the reaction.

Computational Modeling of Molecular Interactions

Computational modeling is essential for understanding the non-covalent interactions that dictate the behavior of molecules in different environments. These interactions can be both intramolecular (within a single molecule) and intermolecular (between molecules).

Intramolecular Interactions

As previously mentioned, the protonation of the amino group in this compound precludes the formation of the strong intramolecular hydrogen bond that characterizes its neutral alcohol analogue, 3-aminopropanol. In 3-aminopropanol, this O-H···N interaction creates a stable six-membered ring-like structure, and computational studies using Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis have quantified its strength. These analyses show that the hydrogen bond in 3-aminopropanol is more pronounced than in its shorter-chain homologue, 2-aminoethanol. For this compound, intramolecular interactions would be dominated by weaker C-H···O or C-H···Cl contacts and electrostatic repulsion/attraction between different parts of the molecule.

Intermolecular Interactions

The interactions of this compound with its surroundings (e.g., solvent molecules, counter-ions) are critical to its properties.

Interaction with Solvent: In a polar solvent like water, the protonated aminium group (-NH₃⁺) acts as a strong hydrogen bond donor to water molecules. The chloride anion (Cl⁻) will also be strongly solvated. Computational models, such as those combining quantum mechanics with continuum solvation models (e.g., PCM) or explicit solvent molecules (QM/MM), can be used to simulate these interactions and determine solvation energies.

Ion Pairing: The electrostatic attraction between the protonated aminium cation and the chloride anion is a dominant intermolecular force. Quantum chemical calculations can model this ion pair, determining its optimal geometry and interaction energy.

Self-Aggregation: Computational studies on neutral 3-aminopropanol have shown its capacity to form various ordered aggregates, including chains, ribbons, and double helices, through a network of intermolecular hydrogen bonds. For the hydrochloride salt, aggregation would be driven by a combination of hydrogen bonding (from the -NH₃⁺ group) and ion-ion interactions, leading to different structural motifs.

Table 7.2: Key Non-Covalent Interactions Modeled for 3-Aminopropanol and its Hydrochloride Analogue

| Interaction Type | 3-Aminopropanol (Neutral) | This compound | Relevant Computational Methods |

|---|---|---|---|

| Intramolecular H-Bond | Strong (O-H···N) | Absent | DFT, MP2, AIM, NCI |

| Intermolecular H-Bond (Donor) | -OH, -NH₂ | -NH₃⁺ | DFT, MP2, Molecular Dynamics |

| Intermolecular H-Bond (Acceptor) | -OH, -NH₂ | -C=O | DFT, MP2, Molecular Dynamics |

| Ion-Pairing | N/A | Strong (-NH₃⁺···Cl⁻) | DFT, MP2 |

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra, which can be directly compared with experimental data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using DFT calculations, typically employing the Gauge-Independent Atomic Orbital (GIAO) method. The process involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

Performing a GIAO calculation to obtain the absolute magnetic shielding tensors for each nucleus.

Referencing these values against the shielding tensor of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to yield the chemical shifts (δ).

For flexible molecules, it is crucial to perform a conformational search and calculate the Boltzmann-averaged chemical shifts based on the relative energies of the stable conformers. Solvent effects can also be included through implicit or explicit solvent models to improve accuracy.

Vibrational (IR and Raman) Spectroscopy

The vibrational frequencies observed in infrared (IR) and Raman spectra correspond to the normal modes of molecular vibration. These can be calculated computationally by performing a frequency calculation after geometry optimization. The calculation yields the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. Such calculations are invaluable for assigning specific absorption bands to the vibrations of functional groups, such as the C=O stretch of the aldehyde and the N-H bends of the aminium group.

Electronic (UV-Vis) Spectroscopy

Electronic absorption spectra, which arise from transitions between electronic states, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). A TD-DFT calculation provides the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For 3-aminopropanal, the most significant electronic transition would likely be the n→π* transition associated with the carbonyl group's lone pair electrons being excited into the C=O antibonding orbital. The inclusion of a solvent model is critical for accurate predictions, as solvent polarity can significantly shift absorption wavelengths.

Table 7.3: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Primary Computational Method | Information Obtained | Key Considerations |

|---|---|---|---|

| NMR | DFT (GIAO) | ¹H, ¹³C Chemical Shifts | Conformational averaging, solvent effects |

| IR/Raman | DFT (Frequency Calculation) | Vibrational Frequencies & Intensities | Harmonic approximation, frequency scaling |

| UV-Vis | TD-DFT | Excitation Energies (λ_max), Oscillator Strengths | Choice of functional, solvent effects |

Role of 3 Aminopropanal Hydrochloride in Organic Synthesis and Derivative Chemistry

Utilization as a Synthetic Precursor for Complex Organic Molecules

The dual functionality of 3-aminopropanal (B1211446) makes it a valuable precursor in the synthesis of more complex molecules. However, the inherent reactivity of the aldehyde group often necessitates the use of a protected form, such as 3-aminopropanal diethylacetal, to achieve selective transformations at the amino group. sciencemadness.org The acetal (B89532) serves as a protecting group for the aldehyde, preventing it from undergoing unwanted reactions while the amino group is being chemically modified.

The general strategy involves the reaction of the amino group of the protected 3-aminopropanal, followed by the deprotection of the acetal to regenerate the aldehyde functionality for subsequent reactions. This approach allows for a stepwise and controlled construction of the target molecule. For instance, the amino group can undergo reactions such as alkylation, acylation, or condensation with other carbonyl compounds. Following these transformations, the aldehyde can be unmasked and utilized in reactions like Wittig olefination, aldol (B89426) condensation, or reductive amination to build further molecular complexity.

A notable application of a protected form of 3-aminopropanal is in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. solubilityofthings.com The ability to introduce a three-carbon chain with an amino and an aldehyde functionality makes it a useful synthon in retrosynthetic analysis.

Synthesis of Bio-Inspired Tricyclic SpiroLactams and Other Functionalized Scaffolds

While direct evidence for the use of 3-aminopropanal hydrochloride in the synthesis of bio-inspired tricyclic spiroLactams is not prevalent in the reviewed literature, the closely related compound, 3-amino-1-propanol, has been successfully employed in such syntheses. solubilityofthings.com This suggests the potential for 3-aminopropanal, with its aldehyde functionality, to be utilized in similar synthetic strategies to create analogous but structurally distinct scaffolds.

The synthesis of tricyclic spiroLactams often involves a key Meyers' lactamization reaction. solubilityofthings.com This reaction typically utilizes a keto-ester and an amino alcohol to construct the lactam core. In this context, 3-amino-1-propanol serves as the bi-nucleophilic component, with its amino and hydroxyl groups participating in the cyclization.

Should 3-aminopropanal be employed in a similar reaction scheme, its aldehyde functionality would likely need to be protected, for example as an acetal, to prevent interference with the lactamization reaction. Following the formation of the spiroLactam core, the aldehyde could be deprotected to allow for further functionalization, thereby providing a handle to introduce additional diversity into the molecular scaffold. This would enable the creation of a library of novel spiroLactam derivatives for biological screening.

Development of Functionalized Derivatives with Modified Chemical Properties

The development of functionalized derivatives of 3-aminopropanal allows for the fine-tuning of its chemical properties for various applications. The presence of both a primary amine and an aldehyde group provides two reactive sites for modification.

The primary amino group can be derivatized through a variety of reactions common to amines. These include:

N-Alkylation: Introduction of alkyl groups to the nitrogen atom.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

Schiff Base Formation: Condensation with other aldehydes or ketones.

The aldehyde group can also be transformed to introduce different functionalities:

Oxidation: Conversion to a carboxylic acid.

Reduction: Conversion to a primary alcohol.

Wittig Reaction: Formation of a carbon-carbon double bond.

Cyanohydrin Formation: Reaction with cyanide to introduce a nitrile and a hydroxyl group.

The selective modification of one functional group while leaving the other intact (or protected) is key to synthesizing a diverse range of derivatives. For example, protecting the aldehyde as an acetal allows for the exclusive modification of the amino group. Conversely, protecting the amino group, for instance as a carbamate, allows for reactions at the aldehyde.

The table below summarizes some potential functionalized derivatives of 3-aminopropanal and the types of reactions that can be employed for their synthesis.

| Derivative Class | Functional Group Targeted | Reaction Type | Resulting Functionality |

| N-Alkyl-3-aminopropanal | Amino | Reductive Amination | Secondary or Tertiary Amine |

| N-Acyl-3-aminopropanal | Amino | Acylation | Amide |

| 3-(Substituted-imino)propanal | Amino | Condensation | Imine (Schiff Base) |

| 3-Aminopropanoic Acid | Aldehyde | Oxidation | Carboxylic Acid |

| 3-Amino-1-propanol | Aldehyde | Reduction | Primary Alcohol |

| Substituted 3-Aminoalkenes | Aldehyde | Wittig Reaction | Alkene |

These derivatization strategies enable the creation of a wide array of molecules with modified polarity, steric hindrance, and electronic properties, which can be valuable in the fields of medicinal chemistry, materials science, and chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.